molecular formula C18H18N2O B10827095 Mariptilina CAS No. 60070-14-6

Mariptilina

Cat. No.: B10827095
CAS No.: 60070-14-6
M. Wt: 278.3 g/mol
InChI Key: ZJUNTBVPKYZTPD-CALCHBBNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mariptiline involves several steps, starting from the basic dibenzocycloheptene structure. The key steps include:

    Formation of the dibenzocycloheptene core: This is typically achieved through a series of cyclization reactions.

    Introduction of the oxime group: This involves the reaction of the ketone group with hydroxylamine under acidic conditions to form the oxime.

    Attachment of the aminoethyl side chain: This step involves the reaction of the oxime with an appropriate aminoethyl halide under basic conditions.

Industrial Production Methods

While specific industrial production methods for Mariptiline are not well-documented due to its lack of commercialization, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Mariptiline undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxime group, converting it back to the corresponding amine.

    Substitution: The aromatic rings in Mariptiline can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: N-oxides of Mariptiline.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of Mariptiline.

Scientific Research Applications

Mariptiline has been studied primarily for its potential as an antidepressant. due to its structural similarity to other tricyclic antidepressants, it has also been explored for other applications:

    Chemistry: As a model compound for studying the reactivity of tricyclic systems.

    Biology: Investigating its effects on neurotransmitter systems.

    Medicine: Potential use in treating depression and related disorders.

    Industry: Potential applications in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Mariptiline is similar to other tricyclic antidepressants such as amitriptyline and nortriptyline . it has unique structural features, such as the presence of an oxime group, which differentiates it from other compounds in this class. This unique structure may contribute to differences in its pharmacological profile and side effect profile.

List of Similar Compounds

  • Amitriptyline
  • Nortriptyline
  • Imipramine
  • Clomipramine

Properties

CAS No.

60070-14-6

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

2-[[(2S,4R)-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene]amino]oxyethanamine

InChI

InChI=1S/C18H18N2O/c19-9-10-21-20-18-14-7-3-1-5-12(14)16-11-17(16)13-6-2-4-8-15(13)18/h1-8,16-17H,9-11,19H2/t16-,17+

InChI Key

ZJUNTBVPKYZTPD-CALCHBBNSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1C3=CC=CC=C3C(=NOCCN)C4=CC=CC=C24

Canonical SMILES

C1C2C1C3=CC=CC=C3C(=NOCCN)C4=CC=CC=C24

Origin of Product

United States

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